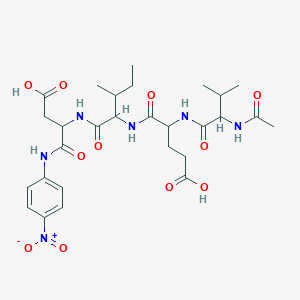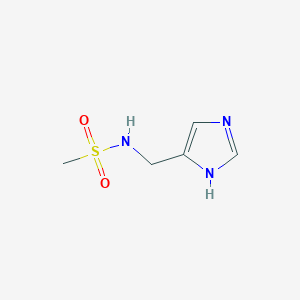
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is a compound that features an imidazole ring, a common structure in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide typically involves the reaction of 1H-imidazole-4-methanol with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 1H-imidazole-4-methanol and methanesulfonyl chloride.
Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Methanesulfonyl chloride is added dropwise to a solution of 1H-imidazole-4-methanol and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and to handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Imidazol-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-((1H-Imidazol-4-yl)methyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring can mimic the structure of histidine, an amino acid found in many active sites of enzymes, allowing the compound to bind to and inhibit these enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and functional group compatibility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-((1H-Imidazol-4-yl)methyl)methanesulfonamide exerts its effects often involves the interaction of its imidazole ring with biological targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the methanesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-methanol: A precursor in the synthesis of N-((1H-Imidazol-4-yl)methyl)methanesulfonamide.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Histidine: An amino acid with an imidazole side chain, similar in structure to the imidazole ring in this compound.
Uniqueness
This compound is unique due to its combination of an imidazole ring and a methanesulfonamide group. This combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds. Its ability to participate in diverse chemical reactions and its potential as a therapeutic agent highlight its significance in both research and industrial applications.
Propiedades
Fórmula molecular |
C5H9N3O2S |
|---|---|
Peso molecular |
175.21 g/mol |
Nombre IUPAC |
N-(1H-imidazol-5-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-11(9,10)8-3-5-2-6-4-7-5/h2,4,8H,3H2,1H3,(H,6,7) |
Clave InChI |
GWQPOKCIBNJDEF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


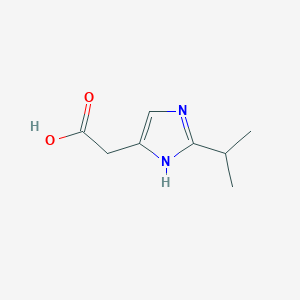
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
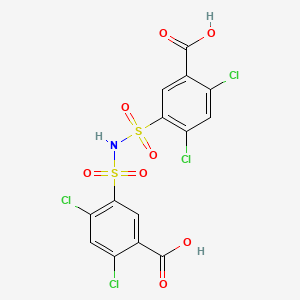
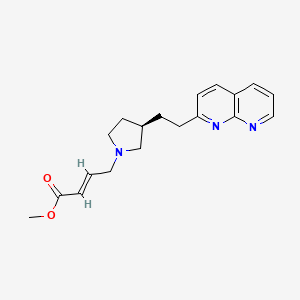
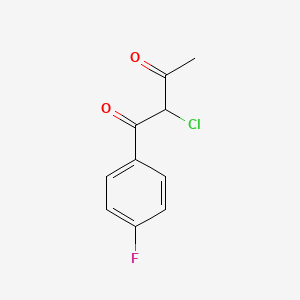
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

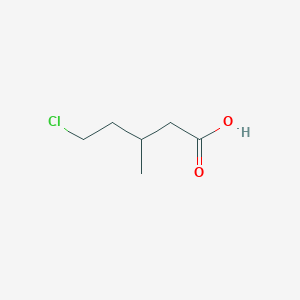
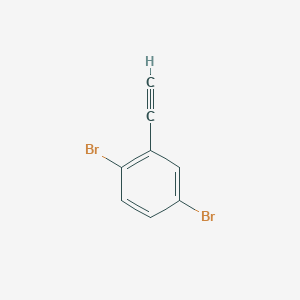
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)


![Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
